![molecular formula C20H20N4O3 B263270 N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide, also known as DTPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. DTPA belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been shown to exhibit selective inhibition of certain enzymes, making it a potentially useful tool for studying enzyme function and regulation.
Biochemical and Physiological Effects:
N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is its broad-spectrum inhibitory activity against a range of enzymes. This makes it a potentially useful tool for studying enzyme function and regulation. However, one of the limitations of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide is its relatively low potency compared to other enzyme inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for the study of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent analogs of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide that exhibit improved inhibitory activity against specific enzymes. Another area of interest is the development of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide-based antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves the reaction of 3-(1,3-dioxan-2-yl)aniline with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting compound is then purified using chromatographic techniques to obtain pure N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
properties
Product Name |
N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide |
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Molecular Formula |
C20H20N4O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-14-18(23-24(22-14)17-9-3-2-4-10-17)19(25)21-16-8-5-7-15(13-16)20-26-11-6-12-27-20/h2-5,7-10,13,20H,6,11-12H2,1H3,(H,21,25) |
InChI Key |
PAQLHMFGIODPNZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(N=C1C(=O)NC2=CC=CC(=C2)C3OCCCO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CC=CC(=C2)C3OCCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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